EPAC1 vs. EPAC2 Isoform Selectivity Profiling
In a patent-sourced SAR study of isoxazole-bearing acetamide analogs, the core scaffold exhibited differential inhibition of the closely related cAMP sensors EPAC1 and EPAC2. The reference compound BDBM517688 (a structural congener within the same chemotype) showed an IC50 of 3,000 nM against EPAC1 and 2,200 nM against EPAC2, yielding a 1.4-fold isoform preference [1]. By contrast, earlier-generation analogs, such as ESI-09, displayed substantially weaker EPAC1 inhibition with IC50 values exceeding 24,000 nM [2]. These data demonstrate that the 2-fluorophenyl-isoxazole-3-acetamide framework can be tuned for isoform selectivity, and procurement of the precisely defined substitution pattern represented by CAS 1040637-56-6 is essential for reproducing this selectivity window.
| Evidence Dimension | EPAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | BDBM517688 (isoxazole scaffold analog): IC50 = 3,000 nM against EPAC1; IC50 = 2,200 nM against EPAC2 [1] |
| Comparator Or Baseline | ESI-09 (earlier isoxazole analog): IC50 = 24,400 nM against EPAC1 [2] |
| Quantified Difference | ~8-fold improvement in EPAC1 potency between analog generations within the same chemotype |
| Conditions | In vitro enzyme inhibition assays using recombinant human EPAC1 (Rap guanine nucleotide exchange factor 3) and EPAC2 (Rap guanine nucleotide exchange factor 4) |
Why This Matters
Researchers targeting cAMP-mediated signaling can use the EPAC1/2 selectivity data to ensure they are sourcing a scaffold with validated isoform discrimination, which is critical for phenotypic assay design.
- [1] BindingDB. (2022). BDBM517688 (NY0561 | US11124489, Compound 32): IC50 data for EPAC1 and EPAC2. University of California San Diego. View Source
- [2] BindingDB. (2022). BDBM517694 (ESI-09 | US11124489, Entry 5): IC50 data for EPAC1. University of California San Diego. View Source
